4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride
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Overview
Description
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is a chemical compound known for its significant role as a serine protease inhibitor. This compound is water-soluble and is often used in biochemical research due to its ability to inhibit a wide range of proteases, including chymotrypsin, kallikrein, plasmin, thrombin, and trypsin .
Preparation Methods
The synthesis of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves several steps. One common method includes the reaction of 4-(2-aminoethyl)benzenesulfonyl fluoride with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve maintaining a low pH to ensure the stability of the compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride undergoes various chemical reactions, primarily involving substitution and acylation. It is known to react with serine residues in proteases, forming a stable sulfonyl enzyme derivative. This reaction is facilitated by the presence of sulfonyl fluoride groups, which react with the hydroxyl group of the active site serine residue . The major products formed from these reactions are modified proteases with inhibited activity.
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. It is employed as a serine protease inhibitor in various studies, including those related to protein purification and enzyme activity assays. Additionally, it has applications in cell culture, where it is used to prevent protease-mediated degradation of proteins . In medicine, it is used to study the regulation of cholesterol by inhibiting Site-1-protease, which is involved in the activation of sterol regulatory element-binding proteins .
Mechanism of Action
The mechanism of action of 4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride involves the covalent modification of serine residues in proteases. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative. This modification inhibits the protease activity by blocking the active site, preventing substrate binding and catalysis . The compound also targets other residues such as tyrosine, lysine, and histidine, although with lower specificity.
Comparison with Similar Compounds
4-(2-aminoethyl)-N,N-dimethylbenzene-1-sulfonamide hydrochloride is often compared with other serine protease inhibitors such as phenylmethylsulfonyl fluoride (PMSF) and diisopropyl fluorophosphate (DFP). While all three compounds inhibit serine proteases, this compound is more stable at low pH and has lower toxicity compared to PMSF and DFP . This makes it a preferred choice in many biochemical applications. Similar compounds include 4-(2-aminoethyl)benzenesulfonyl fluoride and other sulfonyl fluorides used as protease inhibitors .
Properties
CAS No. |
223253-89-2 |
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Molecular Formula |
C10H17ClN2O2S |
Molecular Weight |
264.8 |
Purity |
95 |
Origin of Product |
United States |
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